3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097921-20-3
VCID: VC6442657
InChI: InChI=1S/C21H28N4O3/c1-15-13-16(2)24-20(23-15)28-19-5-4-12-25(14-19)21(26)22-11-10-17-6-8-18(27-3)9-7-17/h6-9,13,19H,4-5,10-12,14H2,1-3H3,(H,22,26)
SMILES: CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCCC3=CC=C(C=C3)OC)C
Molecular Formula: C21H28N4O3
Molecular Weight: 384.48

3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide

CAS No.: 2097921-20-3

Cat. No.: VC6442657

Molecular Formula: C21H28N4O3

Molecular Weight: 384.48

* For research use only. Not for human or veterinary use.

3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide - 2097921-20-3

Specification

CAS No. 2097921-20-3
Molecular Formula C21H28N4O3
Molecular Weight 384.48
IUPAC Name 3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C21H28N4O3/c1-15-13-16(2)24-20(23-15)28-19-5-4-12-25(14-19)21(26)22-11-10-17-6-8-18(27-3)9-7-17/h6-9,13,19H,4-5,10-12,14H2,1-3H3,(H,22,26)
Standard InChI Key ZDUAWIAZHUIVRK-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCCC3=CC=C(C=C3)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a carboxamide group and at the 3-position with an oxy-linked 4,6-dimethylpyrimidin-2-yl moiety. The carboxamide’s nitrogen is further bonded to a 2-(4-methoxyphenyl)ethyl chain. Key structural elements include:

  • Piperidine core: A six-membered saturated heterocycle contributing conformational flexibility.

  • Carboxamide functionality: Enhances hydrogen-bonding potential and metabolic stability.

  • 4,6-Dimethylpyrimidin-2-yloxy group: A heteroaromatic system with electron-donating methyl groups, likely influencing electronic interactions.

  • 4-Methoxyphenethyl chain: A lipophilic aromatic substituent that may modulate membrane permeability and receptor binding .

Table 1: Comparative Molecular Properties of Related Piperidine-Carboxamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC22H30N4O3410.54,6-Dimethylpyrimidinyl, 4-methoxyphenethyl
N-(5-Chloro-2-methoxyphenyl) analog C19H23ClN4O3390.95-Chloro-2-methoxyphenyl, pyrimidinyl
Indole-containing derivative C23H29N5O2407.54,6-Dimethylpyrimidinyl, 5-methoxyindolyl

Physicochemical Characteristics

While experimental data for the target compound are unavailable, predictive models and analog comparisons suggest:

  • logP: ~3.5–4.2 (moderate lipophilicity, favoring blood-brain barrier penetration) .

  • Hydrogen-bond donors/acceptors: 1 donor (amide NH) and 5 acceptors (amide carbonyl, pyrimidinyl N, ether O), influencing solubility and protein binding .

  • Polar surface area: ~70–80 Ų, indicating potential for oral bioavailability .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three primary fragments:

  • Piperidine-1-carboxamide backbone: Likely derived from piperidine-4-carboxylic acid or its ester.

  • 4,6-Dimethylpyrimidin-2-yloxy group: Synthesized via cyclization of β-diketones with guanidine derivatives.

  • 4-Methoxyphenethyl amine: Prepared by reduction of 4-methoxyphenylacetonitrile or via Grignard reactions .

Step 1: Preparation of 3-Hydroxypiperidine-1-carboxamide

Piperidine-3-ol undergoes carboxamide formation using an isocyanate (e.g., 4-methoxyphenethyl isocyanate) in anhydrous dichloromethane with catalytic DMAP .

Step 3: Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) and characterized by LC-MS, 1H^1H/13C^{13}C NMR, and IR spectroscopy .

Table 2: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)
Piperidine-3-ol derivative4-Methoxyphenethyl isocyanate, DMAP, DCM65–70
Pyrimidinyloxy substitution2-Chloro-4,6-dimethylpyrimidine, NaH, DMF50–60

Challenges and Future Directions

Knowledge Gaps

  • Experimental validation: No direct in vitro or in vivo data exist for the target compound.

  • Metabolic stability: Predictive ADME studies are needed to assess oxidation/hydrolysis risks at the pyrimidinyloxy and methoxy groups .

Recommended Studies

  • Structure-activity relationship (SAR): Synthesize analogs with varied pyrimidine substituents (e.g., halogenation) to optimize potency.

  • Targeted screening: Prioritize assays against neurological and infectious disease targets based on structural motifs .

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